molecular formula C16H17NaO11S B12807336 4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt

4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt

Cat. No.: B12807336
M. Wt: 440.4 g/mol
InChI Key: KHTOBGQRIASILC-KVVUHLMJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt is a fluorogenic substrate used in various biochemical assays. This compound is particularly valuable in the study of enzyme activities, especially those involving glycosidases and sulfatases. The compound’s structure allows it to release a fluorescent signal upon enzymatic cleavage, making it a useful tool in both research and diagnostic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt typically involves multiple steps. The process begins with the preparation of 4-methylumbelliferone, which is then glycosylated with I(2)-D-galactopyranoside. The final step involves the sulfation of the galactopyranoside moiety to introduce the sulphate group at the 6-position. The reaction conditions often require the use of protecting groups to ensure selective sulfation and glycosylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt primarily undergoes hydrolysis reactions catalyzed by specific enzymes. These reactions result in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .

Common Reagents and Conditions

The hydrolysis reactions typically require the presence of glycosidases or sulfatases. The reactions are often carried out in buffered aqueous solutions at physiological pH to mimic biological conditions .

Major Products

The major product of the enzymatic hydrolysis of this compound is 4-methylumbelliferone, which emits fluorescence upon excitation. This property is exploited in various assays to measure enzyme activity .

Scientific Research Applications

4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt is widely used in scientific research due to its fluorogenic properties. It is employed in:

Mechanism of Action

The compound functions as a substrate for specific enzymes, such as glycosidases and sulfatases. Upon enzymatic cleavage, the glycosidic bond is broken, releasing 4-methylumbelliferone. This release results in a fluorescent signal that can be measured. The fluorescence intensity is directly proportional to the enzyme activity, allowing for quantitative analysis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylumbelliferyl 2-Sulfamino-2-deoxy-Alpha-D-glucopyranoside Sodium Salt
  • 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid sodium salt
  • 4-Methylumbelliferyl α-L-idopyranosiduronic acid sodium salt

Uniqueness

4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt is unique due to its specific substrate properties for glycosidases and sulfatases. Its ability to release a fluorescent signal upon enzymatic cleavage makes it particularly valuable in assays where sensitivity and specificity are crucial .

Properties

Molecular Formula

C16H17NaO11S

Molecular Weight

440.4 g/mol

IUPAC Name

sodium;[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C16H18O11S.Na/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23;/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23);/q;+1/p-1/t11-,13+,14+,15-,16-;/m0./s1

InChI Key

KHTOBGQRIASILC-KVVUHLMJSA-M

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)COS(=O)(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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